M2 Proton‑Channel Inhibition: Selective Preservation of Wild‑Type Activity with Minimal S31N‑Mutant Blockade
In a direct comparative TEVC assay using full‑length AM2 protein expressed in Xenopus oocytes, the unsubstituted N‑benzyl analogue of amantadine (compound 5, N‑benzyladamantan-1-amine) showed a marked selectivity shift relative to amantadine. At a test concentration of 100 µM, compound 5 inhibited the wild‑type (WT) M2 channel by 77 % while inhibiting the predominant drug‑resistant S31N mutant by only 1 % [1]. In contrast, amantadine achieved 91 % WT inhibition and 35 % S31N inhibition, and rimantadine gave 13 % S31N inhibition under identical conditions [1]. This differential pattern makes compound 5 a useful tool for studies that require selective WT‑M2 blockade with minimal interference at the S31N mutant.
| Evidence Dimension | Percent inhibition of influenza A M2 proton channel (WT and S31N mutant) at 100 µM, measured by TEVC |
|---|---|
| Target Compound Data | WT: 77 % inhibition; S31N: 1 % inhibition |
| Comparator Or Baseline | Amantadine (compound 1): WT 91 % inhibition, S31N 35 % inhibition; Rimantadine: S31N 13 % inhibition |
| Quantified Difference | S31N inhibition 34‑percentage‑point reduction vs. amantadine; WT inhibition retained at 85 % of amantadine’s level |
| Conditions | TEVC in Xenopus oocytes; full‑length AM2 protein; drug concentration 100 µM; triplicate measurements with 1‑3 % SE |
Why This Matters
This selectivity reversal is critical for research programs targeting M2‑WT while avoiding confounding S31N blockade, a need unmet by amantadine or rimantadine.
- [1] Wang J, Ma C, Wang J, et al. Discovery of novel dual inhibitors of the wild-type and the most prevalent drug-resistant mutant, S31N, of the M2 proton channel from influenza A virus. J Med Chem. 2013;56(7):2804-2812. doi:10.1021/jm301538e. View Source
